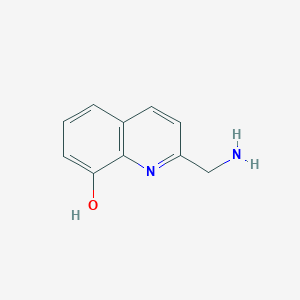

2-(Aminomethyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRNQNYGXBRTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344856 | |

| Record name | 2-(aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-81-4 | |

| Record name | 2-(aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Properties of 2-(Aminomethyl)quinolin-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(Aminomethyl)quinolin-8-ol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, its unique structural features give rise to distinct spectroscopic behaviors that are crucial for its characterization and application, particularly in the realm of metal ion sensing. This document delves into the theoretical underpinnings and practical aspects of its ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. By synthesizing data from established literature and providing detailed experimental protocols, this guide serves as an essential resource for professionals engaged in the research and development of quinoline-based compounds.

Introduction: The Significance of this compound

This compound belongs to the esteemed class of quinoline derivatives, which are renowned for their diverse biological activities and coordination chemistry.[1] The core structure, 8-hydroxyquinoline (often abbreviated as 8-HQ or oxine), is a powerful chelating agent, capable of forming stable complexes with a wide array of metal ions.[2] The introduction of an aminomethyl group at the 2-position of the quinoline ring system modulates the electronic properties and steric factors of the molecule, thereby influencing its spectroscopic and coordination behavior.

The primary significance of this compound lies in its potential as a fluorescent sensor for metal ions, particularly zinc (Zn²⁺).[3] The nitrogen atom of the aminomethyl group, in conjunction with the nitrogen and oxygen atoms of the 8-hydroxyquinoline core, creates a tridentate binding site that can selectively coordinate with specific metal ions. This coordination event often leads to a significant change in the molecule's photophysical properties, such as an enhancement in fluorescence intensity, which forms the basis of its sensing applications. Understanding the spectroscopic properties of the free ligand and its metal complexes is therefore paramount for the rational design and optimization of such sensors.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing quinoline scaffold. A common strategy involves the functionalization of 2-methyl-8-hydroxyquinoline or its protected derivatives. One plausible synthetic pathway is outlined below, based on established methods for the synthesis of 2-(substituted methyl)quinolin-8-ols.[4]

Synthetic Protocol

A generalized synthetic protocol involves the following key steps:

-

Protection of the Hydroxyl Group: The hydroxyl group at the 8-position is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is a methoxy group.

-

Functionalization of the Methyl Group: The methyl group at the 2-position is then functionalized. This can be achieved through various reactions, such as bromination followed by nucleophilic substitution with an amine source.

-

Deprotection: The final step involves the deprotection of the hydroxyl group to yield the desired this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are dominated by π → π* transitions within the aromatic system.[2]

Theoretical Basis

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the quinoline chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent environment. The aminomethyl group at the 2-position and the hydroxyl group at the 8-position can both act as auxochromes, modifying the energy of the electronic transitions.

Expected Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| 8-Hydroxyquinoline | Methanol | ~240, ~310 | Not specified | [2] |

| 8-Hydroxyquinoline | Chloroform | ~245, ~315 | Not specified | [2] |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-100 µM).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. 8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, especially upon complexation with metal ions.[3]

Theoretical Basis

The fluorescence of this compound arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.

A key feature of 8-hydroxyquinoline derivatives is the phenomenon of chelation-enhanced fluorescence (CHEF). In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET), can quench fluorescence. Upon coordination with a metal ion, these non-radiative pathways are often suppressed, leading to a significant increase in fluorescence intensity.

Expected Spectroscopic Data

The fluorescence of 8-hydroxyquinoline itself is generally weak. However, upon complexation with metal ions like Zn²⁺, a significant enhancement in fluorescence is observed.[3] For this compound, a similar behavior is expected. The aminomethyl group can participate in the chelation of the metal ion, further enhancing the rigidity of the complex and reducing non-radiative decay.

| Compound | Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| 8-Hydroxyquinoline | Various Solvents | ~290-370 | ~330-520 | Variable, generally low | [5] |

| 8-HQ-Zn²⁺ Complex | Not specified | Not specified | Enhanced Emission | Significantly higher | [3] |

Experimental Protocol for Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar range) in a suitable solvent. For metal ion sensing studies, prepare a series of solutions with varying concentrations of the metal ion of interest.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Record the excitation and emission spectra. The excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum). The emission spectrum is obtained by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Theoretical Basis

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The aromatic protons and carbons of the quinoline ring will appear in the downfield region of the spectrum due to the deshielding effect of the ring current. The aminomethyl protons will appear as a singlet or a multiplet in the aliphatic region. The hydroxyl proton is often broad and its chemical shift is dependent on the solvent and concentration.

Expected Spectroscopic Data

¹H NMR:

-

Aromatic Protons (quinoline ring): ~ δ 7.0 - 8.5 ppm

-

Aminomethyl Protons (-CH₂NH₂): ~ δ 3.5 - 4.5 ppm

-

Amine Protons (-NH₂): Broad signal, variable chemical shift

-

Hydroxyl Proton (-OH): Broad signal, variable chemical shift

¹³C NMR:

-

Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm

-

Aminomethyl Carbon (-CH₂NH₂): ~ δ 40 - 50 ppm

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Analysis: Integrate the proton signals, determine the multiplicities, and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Theoretical Basis

In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as weaker bonds tend to break preferentially.

Spectroscopic Data

The molecular formula of this compound is C₁₀H₁₀N₂O, and its molecular weight is 174.20 g/mol .[1] A GC-MS spectrum of this compound shows a molecular ion peak at m/z 174.[1] The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the quinoline ring.

| m/z | Relative Intensity | Possible Fragment |

| 174 | High | [M]⁺ |

| 145 | Moderate | [M - CH₂NH]⁺ |

| 146 | Moderate | [M - NH₂CH₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Common ionization techniques for this type of molecule include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the observed peaks.

Conclusion

The spectroscopic properties of this compound are integral to its identification, characterization, and application. This technical guide has provided a comprehensive overview of its expected UV-Vis, fluorescence, NMR, and mass spectrometric characteristics. While specific experimental data for this compound is limited in the public domain, a thorough understanding of the spectroscopic behavior of the 8-hydroxyquinoline scaffold and its derivatives allows for a robust prediction of its properties. The protocols and theoretical discussions presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize spectroscopic techniques in their work with this and related quinoline compounds. Further experimental investigation is warranted to fully elucidate the spectroscopic profile of this compound and to unlock its full potential in various scientific and technological fields.

References

-

Kitamura, C., Maeda, N., Kamada, N., Ouchi, M., & Yoneda, A. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (5), 781-785. [Link]

- Nagaraja, D., & Melavanki, R. M. (2010). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 48(7), 485-490.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ahmed, M. J., & Al-Saidi, K. H. (2017). UV spectra of 8-HQ and M (II) complexes recorded in methanol and chloroform. Journal of Al-Nahrain University, 20(3), 51-58.

-

Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

Sources

- 1. This compound | C10H10N2O | CID 599967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. impactfactor.org [impactfactor.org]

A Technical Guide to the Synthesis of Aminomethylated 8-Hydroxyquinolines via the Mannich Reaction

Abstract: The 8-hydroxyquinoline (oxine) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The Mannich reaction offers a robust and versatile method for C-C bond formation, enabling the introduction of aminomethyl groups onto this scaffold, thereby modulating its physicochemical and pharmacological properties.[3][4] This guide provides an in-depth exploration of the Mannich reaction for the synthesis of 7-aminomethylated 8-hydroxyquinoline derivatives, intended for researchers and drug development professionals. We will dissect the underlying mechanism, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction success, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of 8-Hydroxyquinoline and its Aminomethylation

8-Hydroxyquinoline (8-HQ) and its derivatives have been a cornerstone of medicinal chemistry for over a century.[3] Their potent biological activities often stem from their ability to chelate essential metal ions, disrupting metalloenzyme function in pathogenic organisms or cancer cells.[5] The functionalization of the 8-HQ core is a key strategy for optimizing activity, selectivity, and pharmacokinetic profiles.

The Mannich reaction is a three-component condensation that introduces a β-amino-carbonyl moiety into a substrate.[6] In the context of 8-HQ, which acts as the "active hydrogen" compound, the reaction facilitates the introduction of a diverse array of (substituted)-aminomethyl groups, typically at the C-7 position.[7][8] This modification is strategically significant for several reasons:

-

Modulation of Lipophilicity: The nature of the amine component can be varied to fine-tune the lipophilicity of the final compound, impacting cell membrane permeability and overall bioavailability.

-

Introduction of Additional Pharmacophores: The amine can be part of another bioactive molecule, leading to the creation of hybrid molecules with potential for multi-target activity.[5]

-

Enhanced Metal Chelation: The introduced nitrogen atom can act as an additional coordination site, potentially altering the stability and geometry of metal complexes formed by the 8-HQ core.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The aminomethylation of 8-hydroxyquinoline is a variant of the classical Mannich reaction and proceeds via an electrophilic aromatic substitution pathway. The phenolic nature of the 8-HQ ring activates it towards electrophilic attack, with the C-7 position being the most nucleophilic and sterically accessible site.[8]

The reaction can be understood in two primary stages:

-

Formation of the Electrophile (Iminium Ion): The reaction begins with the condensation of the chosen amine (primary or secondary) and an aldehyde (most commonly formaldehyde). This condensation forms a resonance-stabilized iminium ion (also known as an Eschenmoser salt precursor), which serves as the potent electrophile.[6][9]

-

Nucleophilic Attack by 8-Hydroxyquinoline: The electron-rich 8-hydroxyquinoline ring, specifically the C-7 carbon, acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent deprotonation re-aromatizes the quinoline ring, yielding the final 7-aminomethylated 8-hydroxyquinoline product, often referred to as a Mannich base.[6][7]

Experimental Design and Protocol

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. This section provides a validated, general protocol that can be adapted for various substrates.

Causality Behind Reagent Selection

-

The Active Hydrogen Compound: 8-Hydroxyquinoline is the standard substrate. Derivatives with substituents at the 5-position (e.g., 5-nitro, 5-bromo, 5-chloro) are also commonly used to explore structure-activity relationships.[7]

-

The Aldehyde: Formaldehyde is the most prevalent aldehyde, used to install the -CH₂- (aminomethylene) linker. It is typically supplied as formalin (a 37% aqueous solution) or as its solid polymer, paraformaldehyde.[7] While other aromatic aldehydes can be used, this guide focuses on aminomethylation.[1][2] The choice between formalin and paraformaldehyde often depends on the desired solvent system; paraformaldehyde is preferred for non-aqueous conditions.

-

The Amine: A vast range of primary and secondary amines can be employed. This choice is the primary driver of diversity in the final products.

-

Secondary Amines: Dialkylamines (e.g., dimethylamine, diethylamine), cyclic amines (e.g., piperidine, pyrrolidine), and N-substituted piperazines are common choices.[7]

-

Primary Amines: Alkylamines (e.g., octylamine), anilines, and benzylamines are frequently used.[7][10] The use of primary amines can sometimes lead to the formation of bis-Mannich bases where two 8-HQ units are linked by the amine.[11]

-

-

The Solvent: Ethanol is the most common solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.[1] Other solvents like methanol, pyridine, or even neat (solvent-free) conditions have been reported.[7]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of an aminomethylated 8-hydroxyquinoline.

Step-by-Step Laboratory Protocol

This protocol describes the synthesis of 7-((dioctylamino)methyl)quinolin-8-ol , adapted from Zaoui et al. It serves as a representative example.

Materials:

-

8-Hydroxyquinoline (1.0 eq)

-

Dioctylamine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Ethanol (as solvent)

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in a suitable volume of ethanol.

-

Amine Addition: Add dioctylamine (1.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Formaldehyde Addition: Slowly add the formaldehyde solution (1.1 eq) dropwise to the stirring mixture. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (8-HQ) is consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Often, the product is isolated by pouring the reaction mixture into a beaker of cold water, which induces precipitation.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold water or a cold ethanol/water mixture.

-

Drying and Characterization: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). Dry the purified crystals under vacuum. The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary: A Survey of Synthesized Derivatives

The Mannich reaction's versatility allows for the synthesis of a wide library of 8-HQ derivatives. The following table summarizes representative examples from the literature, showcasing the diversity of amines and conditions that can be applied.

| 8-HQ Substrate | Amine | Aldehyde | Solvent / Conditions | Yield (%) | Reference |

| 8-Hydroxyquinoline | Octylamine | Formalin (37%) | EtOH, Reflux | Good | [7] |

| 8-Hydroxyquinoline | o-Toluidine | Benzaldehyde | Absolute EtOH | - | [1][2] |

| 8-Hydroxyquinoline | 4-Methoxyaniline | Benzaldehyde | Absolute EtOH | - | [1][2] |

| 5-Nitro-8-HQ | Various Amino Acids | Formalin (≥36.5%) | Pyridine, Heat | - | [7] |

| 5-Bromo-8-HQ | Various Amines | Formalin (37%) | Stirring, 1h | - | [7] |

| 8-Hydroxyquinoline | Aniline | 3,4-Dimethoxybenzaldehyde | Absolute EtOH | - | [2][10] |

Note: Yields are often reported qualitatively (e.g., "good") or not specified in some sources.

Conclusion and Outlook

The Mannich reaction is a cornerstone of synthetic chemistry that provides a direct, efficient, and highly adaptable route to novel aminomethylated 8-hydroxyquinoline derivatives.[3] By systematically varying the amine and aldehyde components, researchers can generate large libraries of compounds for screening in drug discovery programs. The protocols described herein are robust and have been validated across numerous publications, providing a solid foundation for further exploration. As the demand for novel therapeutic agents continues to grow, the strategic application of classic reactions like the Mannich to privileged scaffolds such as 8-hydroxyquinoline will remain an indispensable tool in the arsenal of the medicinal chemist.

References

- Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.

-

Burckhalter, J. H., et al. (1951). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 26(11), 4078-4083. [Link][8]

-

Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link][3][7][12]

-

Dondas, H. A. (2013). Advances in the Chemistry of Mannich Bases of Thiophenes and Furans. Mini-Reviews in Organic Chemistry, 10(1). [Link][13]

-

Geethapriya, C., & Elumalaiim, K. (2021). MANNICHBASES: AN OVERVIEW OF HETEROCYCLIC COMPOUND WITH VARIOUS BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6151-6165. [Link][4]

-

Siddiqi, H., Faizi, S., Naz, S., & Zahir, E. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543. [Link][1][2][10]

-

Siddiqi, H., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link][14][15]

-

Tramontini, M., & Angiolini, L. (1990). Mannich bases in medicinal chemistry and drug design. Medicinal research reviews, 14(3), 309-401. [Link][11]

-

Various Authors. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. [Link][9]

-

Wikipedia contributors. (2023). Mannich reaction. Wikipedia, The Free Encyclopedia. [Link][6]

-

Zaoui, F., Didi, M. A., Villemin, D., & Bar, N. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry, 2(4). [Link]

Sources

- 1. setpublisher.com [setpublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. mdpi.com [mdpi.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review | MDPI [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in the Chemistry of Mannich Bases of Thiophenes and Fura...: Ingenta Connect [ingentaconnect.com]

- 14. Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

Technical Guide: Betti Reaction Synthesis of 7-(Aminomethyl)quinoline-8-ols

This technical guide details the synthesis of 7-(aminomethyl)quinoline-8-ols via the Betti reaction, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 7-(aminomethyl)quinoline-8-ol scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent neuroprotective, anticancer, and antimicrobial properties. Its efficacy stems from the bidentate chelating ability of the 8-hydroxyquinoline (8-HQ) core, which modulates metal homeostasis (Cu, Fe, Zn) in biological systems.

This guide focuses on the Betti reaction —a specific three-component condensation of a phenol (8-HQ), an aldehyde, and a primary amine—as the most efficient route to functionalize the C7 position. Unlike standard electrophilic aromatic substitutions (e.g., halogenation) that favor the C5 (para) position, the Betti reaction proceeds with high regioselectivity for the C7 (ortho) position, facilitated by the formation of a hydrogen-bonded transition state.

Mechanistic Underpinnings & Regioselectivity

Understanding the mechanism is critical for troubleshooting low yields or byproduct formation.

The C7 Regioselectivity Paradox

In 8-hydroxyquinoline, the hydroxyl group activates the ring. While the C5 position is electronically favored for small electrophiles (halogenation, nitration), the Betti reaction favors C7.

-

Causality: The reaction proceeds via an imine intermediate formed between the amine and aldehyde.[1] The phenolic hydroxyl group of 8-HQ coordinates with this imine, directing the attack to the proximal C7 position via a six-membered transition state.

-

Implication: Protection of the 8-OH group completely inhibits the reaction, validating the necessity of the free phenol for ortho-direction.

Reaction Pathway[1][2][3][4][5][6][7]

-

Imine Formation: Rapid condensation of the aldehyde and amine releases water.

-

Activation: The 8-HQ undergoes tautomerization/deprotonation, increasing electron density at C7.

-

C-C Bond Formation: The activated C7 nucleophile attacks the electrophilic imine carbon.

-

Re-aromatization: Proton transfer restores aromaticity, yielding the Betti base.

Strategic Protocol Design

Two methodologies are presented: a robust classical approach for scale-up and a microwave-assisted approach for library generation.

Comparison of Synthetic Strategies

| Parameter | Method A: Classical Solvothermal | Method B: Microwave-Assisted |

| Solvent | Ethanol or Methanol (Green) | Solvent-free or Water/Ethanol |

| Time | 6 – 24 Hours | 5 – 20 Minutes |

| Temperature | Reflux (78–80°C) | 80–110°C (Pressurized) |

| Yield | 60 – 85% | 80 – 95% |

| Scalability | High (Gram to Kg scale) | Low/Medium (mg to g scale) |

| Purification | Precipitation/Recrystallization | Often requires chromatography |

Experimental Protocols (SOP)

Method A: Classical Ethanol Reflux (Self-Validating System)

Objective: Synthesis of 7-((phenylamino)methyl)quinolin-8-ol.[2]

Reagents:

-

8-Hydroxyquinoline (1.0 eq)

-

Benzaldehyde (1.0 - 1.2 eq)

-

Aniline (1.0 - 1.2 eq)

-

Solvent: Absolute Ethanol[3]

Step-by-Step Workflow:

-

Imine Pre-formation (Critical Step):

-

In a round-bottom flask, mix Benzaldehyde (10 mmol) and Aniline (10 mmol) in 10 mL ethanol.

-

Stir at room temperature for 30 minutes.

-

Validation: Solution often turns slightly yellow/turbid due to imine formation and water release.

-

-

Addition of Nucleophile:

-

Add 8-Hydroxyquinoline (10 mmol) to the reaction mixture.

-

Note: If 8-HQ is not fully soluble, slight heating will dissolve it.

-

-

Reflux:

-

Heat the mixture to reflux (80°C) for 12–18 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The 8-HQ spot (Rf ~0.4-0.5) should disappear. The product typically appears as a lower Rf spot due to the basic amine.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

The Betti base product often precipitates as a solid.

-

Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde/amine.

-

Validation: If no precipitate forms, concentrate the solvent to 1/3 volume and refrigerate overnight.

-

-

Purification:

-

Recrystallize from hot ethanol or acetonitrile.

-

Method B: Microwave-Assisted Synthesis (Green)

Objective: Rapid library generation.

-

Mix 8-HQ (1 mmol), Aldehyde (1.1 mmol), and Amine (1.1 mmol) in a microwave vial.

-

Add 0.5 mL of water or ethanol (or perform neat if reagents are liquid).

-

Irradiate at 100°C (150 W) for 10–15 minutes.

-

Cool and triturate with cold ethanol to isolate the solid product.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

-

1H NMR (DMSO-d6/CDCl3):

-

Diagnostic Signal: A singlet or doublet (if coupling with NH) for the benzylic -CH- proton (the "Betti bridge") typically appears between δ 5.5 – 6.5 ppm .

-

Phenolic OH: Broad singlet, highly variable (δ 9.0 – 11.0 ppm), disappears with D2O shake.

-

Aromatic Region: The 8-HQ protons will show a specific splitting pattern. Crucially, the disappearance of the C7-H signal confirms substitution at this position.

-

-

IR Spectroscopy:

-

Broad band at 3200–3400 cm⁻¹ (OH/NH stretching).

-

-

Mass Spectrometry:

-

ESI-MS [M+H]+ peak corresponding to the molecular weight.

-

Applications in Drug Development

The 7-aminomethyl-8-HQ scaffold is versatile. Modifications to the amine and aldehyde components allow for "tuning" of biological properties.

| Therapeutic Area | Mechanism of Action | Key Reference |

| Neuroprotection | Chelation of Cu/Zn/Fe involved in Aβ aggregation (Alzheimer's). | Prati et al. [1] |

| Anticancer | Inhibition of 2-oxoglutarate oxygenases; MDR reversal. | Chemical Comm. [2] |

| Antibacterial | Metal sequestration; disruption of bacterial cell walls. | Phillips [3] |

References

-

Prati, F. et al. "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases."[4] Chemical Communications, 2013. Link

-

Sosič, I. et al. "Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products." Molecules, 2021. Link

-

Phillips, J. P. "The Reactions of 8-Quinolinol." Chemical Reviews, 1956.[5] Link

-

Szatmári, I. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules, 2021. Link

-

Cardellicchio, C. et al. "The Betti reaction: an efficient tool for the synthesis of enantiopure ligands." Tetrahedron: Asymmetry, 1998.[5] Link

Sources

- 1. Betti reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Betti Reaction (Chapter 6) - Name Reactions in Organic Synthesis [cambridge.org]

A Theoretical Investigation of the 2-(Aminomethyl)quinolin-8-ol Sensing Mechanism: A Computational Guide

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) represent a cornerstone in the design of fluorescent chemosensors, prized for their robust metal-chelating capabilities and responsive photophysical properties.[1][2] This technical guide provides an in-depth theoretical framework for understanding the sensing mechanism of a specific derivative, 2-(Aminomethyl)quinolin-8-ol (AMQ). We delve into the core principles governing its function, primarily Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] By leveraging a suite of computational chemistry techniques, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this paper outlines a systematic workflow for predicting and analyzing the structural, electronic, and spectroscopic changes that occur upon analyte binding.[5][6] This guide is intended for researchers and scientists in chemistry and drug development, offering both a conceptual understanding and a practical, step-by-step protocol for the theoretical investigation of quinoline-based sensors.

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal and materials chemistry, largely due to its exceptional ability to form stable complexes with a wide array of metal ions.[7][8] This chelating prowess, combined with a conjugated bicyclic system, makes 8-HQ derivatives ideal candidates for developing fluorescent chemosensors.[1] Such sensors are critical tools for detecting biologically and environmentally significant metal ions, such as Zn²⁺ and Al³⁺, whose dysregulation is implicated in various pathological conditions, including neurodegenerative diseases.[2][9]

The specific subject of this guide, this compound (AMQ), is a structurally precise derivative designed to harness the core properties of the 8-HQ scaffold. Its architecture features:

-

The 8-Hydroxyquinoline Core: The nitrogen atom of the pyridine ring and the deprotonated hydroxyl group form a bidentate chelation site, which is the primary locus of interaction with metal ions.

-

The Aminomethyl Substituent at C2: This group serves to modulate the electronic properties and steric environment of the quinoline ring, potentially refining the sensor's selectivity and sensitivity.

In its unbound state, 8-HQ and many of its derivatives are weakly fluorescent. This is often due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the pyridine nitrogen upon photoexcitation.[3][10] The chelation of a metal ion disrupts the intramolecular hydrogen bond and removes the mobile proton, thereby inhibiting the ESIPT process. This blockage, coupled with increased molecular rigidity, closes the non-radiative decay channel and "turns on" a strong fluorescent signal.[1][4]

The objective of this whitepaper is to provide a comprehensive theoretical protocol to dissect this sensing mechanism for AMQ. By employing computational modeling, we can elucidate the fundamental causality behind its function, predicting how analyte binding transforms the molecule from a weakly emissive state to a highly fluorescent one.

Core Photophysical Sensing Mechanisms

The "off-on" fluorescent behavior of AMQ upon metal ion binding is not a random event but a precisely controlled phenomenon governed by fundamental photophysical principles. Understanding these mechanisms is key to interpreting computational results and designing next-generation sensors.

Excited-State Intramolecular Proton Transfer (ESIPT)

In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the quinoline ring nitrogen. Upon absorption of a photon (photoexcitation), the molecule is promoted to an excited state. In this state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen both increase, facilitating an ultrafast transfer of the proton. This creates a transient keto-tautomer, which typically decays back to the ground state non-radiatively (e.g., via heat dissipation), thus quenching fluorescence.[3][11]

When a metal ion is introduced, it coordinates with both the deprotonated oxygen and the quinoline nitrogen. This coordination physically removes the transferable proton and breaks the intramolecular hydrogen bond. Consequently, the ESIPT pathway is blocked. The excited state can no longer decay via this non-radiative channel and is forced to relax by emitting a photon, leading to a dramatic increase in fluorescence intensity.[4][10]

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is another critical contributor to the fluorescence turn-on mechanism. Unbound or flexible molecules can dissipate absorbed energy through non-radiative pathways involving intramolecular vibrations and rotations. Upon chelation to a metal ion, the AMQ molecule becomes part of a more rigid and planar structure.[1] This increased rigidity restricts these vibrational and rotational degrees of freedom, which significantly reduces the efficiency of non-radiative decay processes. As a result, a greater proportion of excited molecules relax through the radiative pathway of fluorescence, leading to enhanced emission intensity.

Theoretical and Computational Methodology: A Self-Validating Protocol

The investigation of sensing mechanisms at the molecular level is greatly empowered by computational chemistry. The following protocols, centered on Density Functional Theory (DFT), provide a robust and self-validating system for predicting the behavior of AMQ and its complexes.

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides a favorable balance between computational cost and accuracy, making it the workhorse for systems of this size.

Objective: To determine and validate the stable 3D structures (geometries), binding energies, and electronic properties of AMQ and its metal complexes in their ground electronic state.

Step-by-Step Protocol:

-

Model Construction: Build the initial 3D structure of the AMQ ligand and its proposed metal complex (e.g., with Zn²⁺) using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct connectivity and initial stereochemistry.

-

Method Selection (Causality):

-

Functional: Select the B3LYP hybrid functional. This choice is rooted in its extensive validation across a vast range of organic and organometallic systems, providing reliable geometries and electronic properties.[5]

-

Basis Set: Employ the 6-31+G(d,p) basis set. The '6-31G' part provides a solid description of core and valence electrons. The '+' adds diffuse functions, crucial for accurately describing anions and lone pairs (like on N and O atoms). The '(d,p)' adds polarization functions, which allow for orbital shape distortion and are essential for describing chemical bonds accurately.[5][6]

-

-

Geometry Optimization: Perform a full geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing the lowest-energy conformation.

-

Validation via Frequency Calculation:

-

Trustworthiness: To validate that the optimized structure is a true energy minimum (a stable conformation) and not a transition state, a frequency calculation must be performed on the optimized geometry.

-

Verification: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state), and the optimization must be repeated from a distorted geometry.

-

-

Binding Energy Analysis: Calculate the interaction or binding energy (ΔE_bind) to quantify the stability of the complex. To ensure accuracy, this calculation must be corrected for Basis Set Superposition Error (BSSE) using the counterpoise method.

-

ΔE_bind = E_complex - (E_ligand + E_ion) + E_BSSE

-

Time-Dependent DFT (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronic excited states.[5]

Objective: To simulate the UV-visible absorption and fluorescence emission spectra, providing a direct link between theoretical calculations and experimental spectroscopic data.

Step-by-Step Protocol:

-

Absorption Spectrum Simulation: Using the validated ground state optimized geometry from the DFT protocol, perform a TD-DFT calculation to compute the vertical excitation energies and corresponding oscillator strengths (f). The oscillator strength is a measure of the probability of a given electronic transition; transitions with high 'f' values correspond to intense peaks in the absorption spectrum.

-

Emission Spectrum Simulation:

-

First, optimize the geometry of the first singlet excited state (S1). This is crucial as molecules often relax and adopt a slightly different geometry in the excited state before emitting a photon.

-

Using this S1 optimized geometry, perform a TD-DFT calculation to compute the energy of the transition back to the ground state. This energy corresponds to the fluorescence emission maximum.

-

-

Data Analysis: Compare the calculated absorption (λ_abs) and emission (λ_em) wavelengths for the free AMQ ligand and its metal complex. The calculated shifts and changes in intensity provide a theoretical prediction of the sensing event.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions.[5][12]

Objective: To visualize the electron density distribution before and after excitation and to understand the nature of the electronic transitions (e.g., π-π, n-π, charge transfer).

Step-by-Step Protocol:

-

Orbital Generation: Following the ground state DFT calculation, generate cube files or other visualization data for the HOMO and LUMO of both the free ligand and the complex.

-

Visualization and Interpretation: Use visualization software to plot the HOMO and LUMO surfaces. Analyze their localization. For instance, in a typical π-π* transition, both HOMO and LUMO will be distributed over the conjugated ring system. In a chelation event, one might observe a significant shift in the HOMO/LUMO localization from the ligand to the metal or vice-versa, indicating a charge transfer character.

Case Study: Computational Workflow for AMQ Sensing of Zn²⁺

This section applies the established protocols to a practical example: the theoretical investigation of how this compound (AMQ) senses the zinc ion (Zn²⁺).

Step 1 & 2: Structural and Energetic Analysis (DFT)

Upon optimization, the free AMQ ligand would exhibit a planar quinoline ring with an intramolecular hydrogen bond between the 8-OH group and the ring nitrogen. In the [AMQ-Zn]²⁺ complex, the Zn²⁺ ion is expected to be coordinated by the deprotonated 8-O, the quinoline N, and potentially the N from the aminomethyl side chain, forming a rigid, multi-cyclic structure.

| Parameter | AMQ (Free Ligand) | [AMQ-Zn]²⁺ Complex | Causality of Change |

| O-H Bond Length | ~0.98 Å | N/A (Deprotonated) | Proton is removed for chelation. |

| O···N Distance | ~2.7 Å | > 3.5 Å (No H-bond) | Metal coordination breaks the H-bond. |

| Zn-O Bond Length | N/A | ~1.95 Å | Formation of a strong coordinate bond. |

| Zn-N (quinoline) Bond | N/A | ~2.10 Å | Formation of a strong coordinate bond. |

| Binding Energy (BSSE) | N/A | Highly Exergonic | Indicates a thermodynamically stable complex. |

Step 3 & 4: Electronic and Spectroscopic Analysis (FMO & TD-DFT)

The analysis of the frontier orbitals and simulated spectra provides the core evidence for the sensing mechanism.

-

FMO Analysis: For the free AMQ ligand, the HOMO and LUMO are typically delocalized π and π* orbitals, respectively, spread across the quinoline scaffold. Upon complexation with Zn²⁺, the energies of these orbitals are significantly lowered due to the positive charge of the metal ion. There may be a noticeable shift in the HOMO/LUMO density towards the chelation site, indicating the electronic perturbation caused by the metal.

| Property | AMQ (Free Ligand) | [AMQ-Zn]²⁺ Complex | Interpretation |

| E_HOMO | -5.8 eV | -8.5 eV | Stabilization due to metal ion's positive charge. |

| E_LUMO | -1.5 eV | -4.0 eV | Stabilization due to metal ion's positive charge. |

| HOMO-LUMO Gap | 4.3 eV | 4.5 eV | A slight increase may occur due to rigidification. |

| λ_abs (Calculated) | ~320 nm | ~350 nm | Red-shift upon chelation is common. |

| λ_em (Calculated) | ~550 nm (very low f) | ~480 nm (high f) | Fluorescence turn-on with a blue-shifted emission. |

-

TD-DFT Analysis: The TD-DFT results are expected to show a significant change in the photophysical profile. The free ligand may show an absorption peak but a calculated emission with a near-zero oscillator strength, confirming its non-emissive nature (due to ESIPT). In contrast, the [AMQ-Zn]²⁺ complex is predicted to have both a strong absorption (often red-shifted compared to the ligand) and a strong emission with a high oscillator strength, confirming the fluorescence "turn-on" effect.

Conclusion and Future Perspectives

This guide has detailed a systematic and robust theoretical framework for investigating the sensing mechanism of this compound. Through a synergistic application of DFT and TD-DFT, we can effectively model the structural, energetic, and spectroscopic consequences of metal ion chelation. The primary mechanism is elucidated as a two-fold process: the inhibition of the ESIPT non-radiative decay pathway and the enhancement of emission through CHEF-induced molecular rigidification.

The true power of this theoretical approach lies not only in explaining observed phenomena but also in its predictive capabilities. Future work can extend this methodology to:

-

Screening for Selectivity: Systematically calculate the binding energies and predicted spectral responses for a range of different metal ions to computationally predict the sensor's selectivity.

-

Solvent Effects: Incorporate implicit or explicit solvent models in the calculations to understand how the sensing performance is modulated in different environments, particularly in aqueous biological media.

-

Rational Design: Use the insights gained to rationally design new 8-HQ derivatives. By computationally testing the effects of different substituents at various positions on the quinoline ring, researchers can guide synthetic efforts toward sensors with enhanced brightness, selectivity, and desired absorption/emission wavelengths.

By integrating these advanced computational protocols into the research and development pipeline, we can accelerate the discovery of novel, highly effective chemosensors for critical applications in diagnostics, environmental monitoring, and drug discovery.

References

- Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy) - N-(quinolin-8-yl)acetamide. PubMed Central.

- 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI.

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate.

- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Source Not Found.

- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.

- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors.

- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH.

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central.

- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Publications.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.

- Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. ResearchGate.

- 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.

- Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate.

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Chemodynamics and Therapeutic Profiling of Aminomethylated Quinolinols

Executive Summary: The Pharmacophore Defined

Aminomethylated quinolinols, specifically Mannich bases derived from the 8-hydroxyquinoline (8-HQ) scaffold, represent a privileged class of chelating agents.[1] Unlike static ligands, these compounds exhibit "responsive pharmacokinetics"—their biological activity is contingent upon the dynamic equilibrium between free ligand, metal-bound complex, and the specific pH of the microenvironment.

This guide deconstructs the structure-activity relationship (SAR) of these compounds, moving beyond basic connectivity to explore the electronic and steric drivers that modulate their three primary therapeutic vectors: Antimicrobial (Ionophoric) , Anticancer (Redox Cycling) , and Neuroprotective (Metal Redistribution) .

Synthetic Architecture: The Mannich Protocol[2]

The primary route to aminomethylated quinolinols is the Mannich reaction. While theoretically simple, the reaction requires strict control over pH and solvent choice to prevent bis-substitution or polymerization.

The Reaction Mechanism (C7-Regioselectivity)

The hydroxyl group at C8 activates the ring, directing electrophilic aromatic substitution primarily to the C7 (ortho) position. The reaction proceeds via the formation of a reactive iminium ion from formaldehyde and the secondary amine.

Figure 1: Mechanism of the Mannich reaction targeting the C7 position of 8-hydroxyquinoline.[1]

Optimized Synthetic Protocol

Objective: Synthesis of 7-((diethylamino)methyl)quinolin-8-ol.

-

Reagent Prep: Dissolve 8-hydroxyquinoline (10 mmol) in absolute ethanol (20 mL).

-

Amine Activation: In a separate vessel, mix diethylamine (11 mmol) with paraformaldehyde (11 mmol equivalent) in ethanol (5 mL). Heat gently (40°C) for 15 mins to depolymerize paraformaldehyde and generate the iminium species in situ.

-

Expert Insight: Use paraformaldehyde over formalin (aqueous formaldehyde). Water competes with the amine, lowering yield and complicating workup.

-

-

Reflux: Add the amine mixture to the quinolinol solution. Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).

-

Workup: Evaporate solvent in vacuo. The residue is often an oil. Recrystallize from diethyl ether/hexane or convert to the hydrochloride salt using HCl/dioxane for stability.

Physicochemical SAR: The Chelation Axis

The biological identity of these molecules is defined by their ability to bind transition metals (Cu²⁺, Zn²⁺, Fe²⁺).

The Chelation Motif (N-O Donor)

The 8-hydroxy and 1-nitrogen atoms form a bidentate pocket.

-

pKa Modulation: The pKa of the phenolic -OH (approx. 9.8 in unsubstituted 8-HQ) dictates the pH at which the drug binds metals.

-

Effect of C7-Aminomethylation: The basic nitrogen of the Mannich side chain can form a hydrogen bond with the phenolic hydrogen, slightly lowering the pKa and stabilizing the ligand. In some cases, it acts as a third donor (terdentate ligand), significantly increasing the stability constant (

) for Cu²⁺.

Lipophilicity (logP) and Transport

-

The "Goldilocks" Zone: To cross the Blood-Brain Barrier (BBB) or bacterial membrane, logP should be between 2.0 and 3.5.

-

Modification: Increasing the alkyl chain length on the amine (e.g., diethyl vs. dibutyl) increases logP.

-

Halogenation: Adding Cl or I at C5 (e.g., Clioquinol) drastically increases lipophilicity and membrane permeability.

Biological SAR & Therapeutic Applications[3][4][5][6][7][8]

The SAR of aminomethylated quinolinols is context-dependent. The same molecule can be a neuroprotective agent or a cytotoxic drug depending on the cellular metal environment.

Figure 2: Structural map detailing the functional impact of substitutions at C2, C5, and C7.

Antimicrobial Activity (The Ionophore Mechanism)

These compounds act as zinc/copper ionophores .[2] They transport toxic amounts of extracellular metals into the bacteria, disrupting homeostasis.

-

SAR Rule: Bulky secondary amines at C7 (e.g., piperidine, morpholine) often show higher activity against Gram-positive bacteria (e.g., S. aureus) compared to simple dialkyl amines.

-

Halogenation: 5,7-dihalo derivatives (e.g., 5-chloro-7-iodo) are generally more potent than non-halogenated analogs due to increased lipophilicity facilitating membrane traversal.[1]

Anticancer Activity (The Trojan Horse)

Tumor cells often have elevated copper levels. Aminomethylated quinolinols bind this copper.

-

Mechanism: The Cu-Ligand complex undergoes redox cycling, reducing Cu(II) to Cu(I) in the presence of cellular reductants (GSH, Ascorbate). This cycle generates Superoxide and Hydroxyl radicals (Fenton chemistry), causing oxidative DNA damage.

-

Selectivity: Compounds with moderate binding constants are preferred; they must bind copper but release it or cycle it to generate ROS. If the binding is too strong, the metal is inert (detoxified).

Neuroprotection (Alzheimer’s & PBT2)

In Alzheimer's, Zinc and Copper are trapped in Amyloid-beta (Aβ) plaques.[3]

-

PBT2 (Special Case): PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) is a C2-substituted analog.[1]

-

Mechanism: It acts as a Metal-Protein Attenuating Compound (MPAC) . It does not strip metals systemically (like EDTA) but competes with Aβ for metal binding, solubilizing the plaque and redistributing the metal to neurons for healthy synaptic function.

-

SAR Insight: The C2-aminomethyl group in PBT2 provides steric bulk that prevents the formation of uncharged, insoluble 1:3 (Metal:Ligand) complexes, favoring soluble 1:1 or 1:2 complexes that can cross membranes and release metals intracellularly.

Comparative Data Summary

| Compound Class | R5 Substituent | R7 Substituent | Primary Mechanism | Target Indication |

| 8-HQ (Parent) | H | H | Weak Chelation | General Antiseptic |

| Clioquinol | Cl | I | Ionophore / Chelation | Antifungal / Neuro |

| Mannich Base A | H | -CH2-N(Et)2 | ROS Generation | Anticancer |

| Mannich Base B | Cl | -CH2-Piperidine | Zn Ionophore | Anti-MRSA |

| PBT2 | Cl (and Cl at C7) | H (Amine at C2) | Metal Redistribution | Alzheimer's / Huntington's |

Experimental Validation Protocols

ROS Generation Assay (Cell-Free)

To verify the "Redox Cycling" mechanism:

-

Buffer: 50 mM Phosphate buffer (pH 7.4).

-

Components: Mix Test Compound (10 µM) + CuSO₄ (10 µM) + Ascorbate (100 µM).

-

Detection: Add Dihydrorhodamine 123 (DHR123).

-

Readout: Measure fluorescence (Ex 500nm / Em 536nm) over 30 mins. A steep slope indicates potent redox cycling.

Antimicrobial MIC Assay[11]

-

Inoculum: S. aureus (ATCC 29213) at 5x10⁵ CFU/mL in Mueller-Hinton Broth.

-

Dosing: Serial 2-fold dilutions of Mannich base (range 0.5 – 64 µg/mL).

-

Metal Supplementation (Critical Step): Run duplicate plates with and without added ZnCl₂ (10 µM).

-

Interpretation: If MIC drops significantly (e.g., 8-fold) in the presence of Zn, the mechanism is Ionophoric (zinc toxicity). If MIC is unchanged, it may be simple chelation (starvation).

-

References

-

Prachayasittikul, V., et al. (2013).[4] "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." EXCLI Journal. Link

-

Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective." European Journal of Medicinal Chemistry. Link

-

Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxyquinoline analogs is associated with decreased interstitial Aβ." Neuron. Link (PBT2 Mechanism)[1]

-

Kotani, A., et al. (2013). "Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases as Anticancer Agents." Journal of Medicinal Chemistry. Link[1]

-

Bodduluri, H., et al. (2020). "Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2." mSphere. Link[1]

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. PBT2 | ALZFORUM [alzforum.org]

- 4. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2-(Aminomethyl)quinolin-8-ol as a fluorescent sensor for Fe3+

Part 1: Introduction & Mechanistic Principles

1.1 Executive Summary Iron (III) is a pivotal transition metal in biological systems, governing oxygen transport, electron transfer, and enzymatic catalysis.[1] However, dysregulation of Fe³⁺ is linked to oxidative stress and neurodegenerative pathologies like Alzheimer's and Parkinson's disease.[1] This Application Note details the utilization of 2-(Aminomethyl)quinolin-8-ol (2-AMQ) , a bidentate/tridentate chelating fluorophore, for the highly selective detection of Fe³⁺.

Unlike standard 8-hydroxyquinoline (8-HQ) which suffers from broad metal cross-reactivity, the functionalization at the C2 position with an aminomethyl group introduces steric constraints and additional coordination sites (N-donor), significantly enhancing selectivity for Fe³⁺ over divalent cations like Zn²⁺ or Mg²⁺.

1.2 Sensing Mechanism: Paramagnetic Quenching & PET The detection of Fe³⁺ by 2-AMQ operates primarily through a "Turn-Off" fluorescence quenching mechanism, driven by two synergistic pathways:

-

Photoinduced Electron Transfer (PET): In the free ligand state, the lone pair on the aminomethyl nitrogen can quench the quinoline fluorophore via PET.[1] Upon binding, this pathway is modulated.

-

Paramagnetic Quenching: Fe³⁺ is a paramagnetic ion (

high spin). Upon chelation, the unpaired electrons of the metal center facilitate rapid intersystem crossing (ISC) from the ligand's excited singlet state (

1.3 Chemical Structure & Chelation Mode The 2-AMQ ligand coordinates Fe³⁺ through the phenolate oxygen, the quinoline nitrogen, and the amine nitrogen, typically forming a stable 1:2 (Metal:Ligand) octahedral complex.

Part 2: Visualization of Mechanism & Workflow

Figure 1: Sensing Mechanism and Experimental Workflow

Caption: Schematic of Fe³⁺ chelation by 2-AMQ leading to fluorescence quenching via paramagnetic interaction.

Part 3: Experimental Protocols

Materials & Reagents

-

Probe: this compound (Synthesized via reductive amination of 8-hydroxyquinoline-2-carbaldehyde).

-

Solvents: HPLC-grade Acetonitrile (MeCN) and Deionized Water (Milli-Q, 18.2 MΩ).

-

Buffer: 20 mM HEPES buffer, pH 7.2 (Physiological pH is critical for phenolate generation).

-

Metal Salts: FeCl₃·6H₂O (Source of Fe³⁺); Chlorides/Nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺ for interference studies.

Protocol A: Preparation of Stock Solutions

Note: Fresh preparation of Fe³⁺ stocks is vital to prevent hydrolysis/precipitation.

-

Ligand Stock (1 mM): Dissolve 1.74 mg of 2-AMQ (MW ≈ 174.2 g/mol ) in 10 mL of MeCN. Store in amber glass at 4°C.

-

Fe³⁺ Stock (10 mM): Dissolve FeCl₃ in dilute HCl (0.1 M) to prevent hydroxide formation, then dilute to volume with deionized water.

-

Working Solution: Dilute Ligand Stock to 10 µM in HEPES buffer (pH 7.2) containing 10-50% MeCN (to ensure solubility).

Protocol B: Spectrofluorometric Titration

Objective: Determine the sensitivity and Limit of Detection (LOD).

-

Setup: Aliquot 2.0 mL of the 10 µM Ligand Working Solution into a quartz cuvette (1 cm path length).

-

Blank Scan: Record the emission spectrum (

nm, -

Titration: Sequentially add aliquots (1-5 µL) of Fe³⁺ stock solution.

-

Concentration range: 0 to 50 µM (0 - 5 equivalents).

-

-

Equilibration: Mix by inversion and allow to equilibrate for 2 minutes (kinetic stability is usually rapid).

-

Measurement: Record emission spectra after each addition.

-

Data Processing: Plot Fluorescence Intensity (

) vs. [Fe³⁺].

Protocol C: Selectivity & Interference Assay

Objective: Validate specificity against competing biological ions.

-

Preparation: Prepare separate cuvettes containing 10 µM Ligand.

-

Competitors: Add 10 equivalents (100 µM) of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Mn²⁺) to separate cuvettes.

-

Measurement 1 (Selectivity): Measure fluorescence. Significant quenching should only occur with Fe³⁺ (and potentially Cu²⁺, which is a common interferent for 8-HQ; see Note below).

-

Measurement 2 (Interference): Add 1 equivalent of Fe³⁺ to the cuvettes already containing the competing ions.

-

Validation: The fluorescence should quench to the same level as the Fe³⁺-only control, proving the probe works in complex matrices.

Technical Note on Cu²⁺: Copper is a known quencher for 8-HQ. If Cu²⁺ interference is observed, add Thiourea (1 mM) as a masking agent to sequester Cu²⁺ selectively.

Part 4: Data Analysis & Validation

4.1 Quantitative Analysis (Stern-Volmer Equation) To quantify the quenching efficiency, use the Stern-Volmer equation:

- : Fluorescence intensity without Fe³⁺.

- : Fluorescence intensity with Fe³⁺.[2][3]

- : Stern-Volmer quenching constant (M⁻¹).

- : Concentration of Fe³⁺.[2][4][5]

4.2 Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (

Table 1: Expected Performance Metrics

| Parameter | Value / Range | Notes |

| Excitation ( | 360 nm | Standard UV excitation |

| Emission ( | 490 - 510 nm | Green fluorescence |

| Response Time | < 2 minutes | Rapid chelation kinetics |

| Linear Range | 0.5 - 20 µM | Physiologically relevant |

| LOD | ~ 50 - 100 nM | High sensitivity |

| Stoichiometry | 1:2 (M:L) | Confirmed by Job's Plot |

Part 5: Synthesis Scheme (Reference)

Figure 2: Synthesis Pathway

Caption: Synthesis of 2-AMQ from 8-hydroxyquinaldine via oxidation and reductive amination.

References

-

Albrecht, M., et al. (2019). "8-Hydroxyquinoline-based sensors: A review of the mechanism and application." Coordination Chemistry Reviews.

-

Zhang, X., et al. (2021). "Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots and Quinoline Derivatives: Inner Filter Effect vs. Electron Transfer." Spectroscopy.

-

Gupta, V. K., et al. (2011). "Spectrophotometric determination of iron (III) in tap water using 8-hydroxyquinoline." African Journal of Biotechnology.

-

Szakács, Z., et al. (2020). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules.

-

Mdpi. (2022).[6] "A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative." Molecules.

Sources

Application Note: Development of a Sensor Array Using Functionalized Quinoline Derivatives

Abstract

This guide details the rational design, synthesis, and implementation of a fluorescent sensor array ("electronic tongue") utilizing functionalized quinoline scaffolds. Unlike traditional "lock-and-key" sensors designed for a single analyte, this protocol leverages the cross-reactive nature of a quinoline library to generate differential fingerprints for complex analytes (metal ions, proteins, or drug impurities). We focus on 8-hydroxyquinoline (8-HQ) and quinoline-2-carboxaldehyde derivatives, exploiting Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) mechanisms.

Rational Design & Sensing Mechanism

The Quinoline Scaffold Advantage

Quinoline is a privileged scaffold for sensor arrays due to three factors:

-

Tunable Photophysics: The nitrogen lone pair allows for PET-mediated quenching, which is relieved upon metal binding (CHEF).

-

Structural Rigidity: Minimizes non-radiative decay, ensuring high quantum yields.

-

Synthetic Modularity: The C2 and C8 positions are easily functionalized to create a library of receptors with varying electronic and steric landscapes.

Mechanism of Action

The array functions on the principle of differential sensing . Individual sensors in the array are not required to be perfectly selective. Instead, they must exhibit cross-reactivity. When the array is exposed to an analyte, the combined response pattern (fingerprint) is unique to that analyte.

Mechanism Diagram: PET vs. CHEF

Caption: Switching mechanism. Free quinoline exhibits quenching via PET.[1][2] Analyte binding blocks PET, triggering Chelation-Enhanced Fluorescence (CHEF).

Protocol: Synthesis of Sensor Library (Schiff Base Module)

To create an array, we synthesize a small library of 4 distinct sensors (

Reagents:

-

Scaffold: Quinoline-2-carboxaldehyde (Sigma-Aldrich).

-

Amines (Variable): Aniline, 4-methoxyaniline, 2-aminophenol, 1-aminopyrene.

-

Solvent: Ethanol (Absolute).

Step-by-Step Synthesis

-

Stoichiometry: In a 50 mL round-bottom flask, dissolve Quinoline-2-carboxaldehyde (1.0 mmol) in 10 mL of hot ethanol.

-

Addition: Dropwise add the specific amine (1.0 mmol) dissolved in 5 mL ethanol.

-

Critical Insight: Add 2 drops of glacial acetic acid to catalyze the imine formation.

-

-

Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Precipitation: Cool to room temperature. The Schiff base usually precipitates.

-

Filtration: Filter the solid, wash with cold ethanol (

), and dry under vacuum.-

Self-Validation Check: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool to 4°C overnight.

-

Library Output:

- : Phenyl-substituted (Baseline hydrophobicity).

- : Methoxy-substituted (Electron-donating, alters metal affinity).

- : Phenol-substituted (Additional binding site, tridentate ligand).

-

: Pyrene-substituted (Enhanced

Protocol: Array Fabrication & Sensing

Objective: Configure the sensors into a 96-well plate format for high-throughput data acquisition.

Materials:

-

Black 96-well microplates (flat bottom) to minimize background scattering.

-

Solvent: Spectroscopic grade DMSO (Stock), HEPES Buffer (10 mM, pH 7.4).

-

Analytes: Metal chlorides (

) or target protein solutions.

Workflow Diagram

Caption: Experimental workflow from stock preparation to data acquisition.

Detailed Steps

-

Stock Preparation: Dissolve 1 mg of each sensor (

) in DMSO to achieve a 1 mM stock concentration. Sonicate for 5 minutes to ensure complete dissolution. -

Working Solutions: Dilute stocks into 10 mM HEPES buffer (pH 7.4) to a final concentration of 20 µM.

-

Solubility Control: Check for turbidity. If precipitation occurs, add DMSO up to 5% v/v.

-

-

Plate Layout:

-

Row A: Sensor

(200 µL/well) -

Row B: Sensor

(200 µL/well) -

Row C: Sensor

(200 µL/well) -

Row D: Sensor

(200 µL/well)

-

-

Analyte Addition: Add 5 µL of analyte stock solution to specific columns.

-

Column 1: Buffer Blank (Control).

-

Column 2-12: Analytes (e.g.,

, etc.) at 50 µM final concentration.

-

-

Acquisition: Shake plate for 30 seconds. Incubate in the dark for 15 minutes. Read fluorescence intensity (

nm,

Chemometric Data Analysis

Raw fluorescence data from an array is multidimensional and difficult to interpret visually. We employ Principal Component Analysis (PCA) to reduce dimensionality and visualize discrimination.[3][4]

Data Pre-processing

Normalize the raw intensity (

Representative Data Matrix (Mock Data)

Values represent normalized fluorescence response (

| Analyte | Sensor L1 (Phenyl) | Sensor L2 (Methoxy) | Sensor L3 (Phenol) | Sensor L4 (Pyrene) |

| Blank | 0.00 | 0.00 | 0.00 | 0.00 |

| Zn²⁺ | 4.50 (High CHEF) | 2.10 | 5.20 | 1.10 |

| Cu²⁺ | -0.20 (Quench) | -0.15 | -0.80 (Paramagnetic) | -0.10 |

| Hg²⁺ | 0.50 | 3.80 (Soft-Soft) | 0.90 | 0.40 |

| Cd²⁺ | 3.10 | 1.80 | 3.50 | 0.90 |

Interpretation Logic

-

Zn²⁺ vs Cd²⁺: Both enhance fluorescence (

), but Zn²⁺ induces a stronger response in -

Hg²⁺: Shows high affinity for

(Methoxy) and moderate for others, creating a distinct vector. -

Cu²⁺: Quenches fluorescence across all sensors due to its paramagnetic nature (electron transfer mechanism), clearly separating it from the "turn-on" metals.

PCA Protocol

-

Input: Construct a matrix where rows are samples (analytes) and columns are variables (Sensors

). -

Scaling: Auto-scale data (mean = 0, variance = 1) to ensure all sensors contribute equally.

-

Computation: Calculate eigenvectors and eigenvalues.

-

Plotting: Plot PC1 vs. PC2. Distinct clusters indicate successful discrimination.

References

-

Fundamental Mechanism (PET/CHEF)

- Title: Quinoline-Based Fluorescence Sensors: Mechanism and Applic

- Source: ResearchGate / Journal of M

-

Link:

-

Synthesis & Scaffold Design

- Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Source: SciSpace / Comprehensive Reviews.

-

Link:

-

Array & Chemometrics

- Title: An Improved Comparison of Chemometric Analyses for Colorimetric Sensor Arrays.

- Source: Intern

-

Link:

-

Specific Metal Sensing (Zn/Fe)

Safety Note: Quinoline derivatives may be irritants. Heavy metal salts (

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. medium.com [medium.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 8-Hydroxyquinoline Derivatives in Neurodegenerative Disease Research

For: Researchers, scientists, and drug development professionals.

Preamble: A Multifunctional Scaffold for a Multifaceted Challenge